![molecular formula C17H23NO3 B2974573 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide CAS No. 2320221-90-5](/img/structure/B2974573.png)
2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide, also known as MS-245, is a synthetic compound that has been developed for its potential use as a therapeutic agent. It belongs to the class of spirocyclic compounds and has been found to exhibit a range of interesting biological activities.
作用機序
The exact mechanism of action of 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been found to inhibit the activity of PDE4, an enzyme that is involved in the regulation of intracellular cyclic AMP levels. In addition, 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been shown to activate the protein kinase A (PKA) signaling pathway, which is involved in the regulation of various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has also been found to induce apoptosis in cancer cells, suggesting its potential as a cancer therapy. In addition, 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been shown to increase the levels of cyclic AMP, which is involved in the regulation of various cellular processes, including cell growth and differentiation.
実験室実験の利点と制限
One advantage of using 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways. This makes it a useful tool for studying the role of these enzymes and pathways in various biological processes. However, one limitation of using 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide. One potential direction is the development of 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide as a cancer therapy. Further studies are needed to determine its efficacy and safety in vivo. Another potential direction is the study of the role of 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide in the regulation of intracellular signaling pathways, such as the PKA signaling pathway. Finally, the development of new synthetic methods for 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide may lead to the discovery of new compounds with improved biological activities.
合成法
2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide can be synthesized through a multi-step process involving the reaction of various starting materials. The first step involves the reaction of 2-methoxyphenol with ethyl chloroacetate to form 2-(2-methoxyphenyl)acetic acid ethyl ester. This intermediate is then reacted with 1,7-dibromoheptane to form 2-(2-methoxyphenyl)-N-(7-bromospiro[3.5]nonan-1-yl)acetamide. Finally, the bromine atom is replaced with an amino group using sodium azide and palladium on carbon to form 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide.
科学的研究の応用
2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has also been found to induce apoptosis in cancer cells, suggesting its potential as a cancer therapy.
特性
IUPAC Name |
2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-14-5-3-2-4-13(14)12-16(19)18-15-6-7-17(15)8-10-21-11-9-17/h2-5,15H,6-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHOEOOEVASDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCC23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2974490.png)
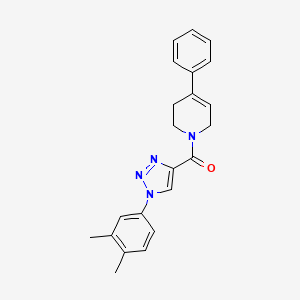
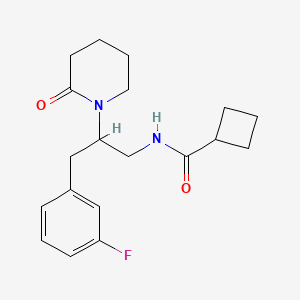
![2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide](/img/structure/B2974495.png)
![N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide](/img/structure/B2974496.png)
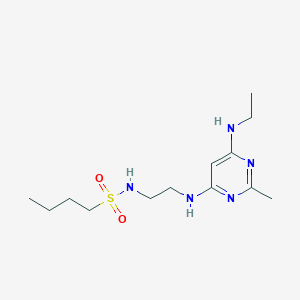
![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974498.png)

![6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2974501.png)
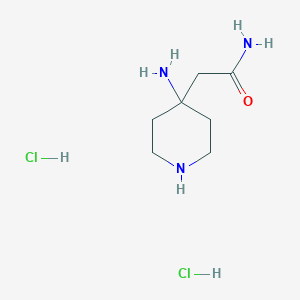
![3-(2-methoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2974509.png)

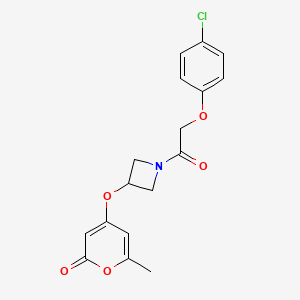
![4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2974512.png)